3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
CAS No.: 2640831-05-4
Cat. No.: VC11859438
Molecular Formula: C19H23N7O
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640831-05-4 |
|---|---|
| Molecular Formula | C19H23N7O |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C19H23N7O/c1-15-13-18(23-19(22-15)26-9-11-27-12-10-26)25-7-5-24(6-8-25)17-3-2-4-21-16(17)14-20/h2-4,13H,5-12H2,1H3 |
| Standard InChI Key | ADQIDGYKFCOCML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N |
Introduction
Structural Overview
The compound consists of the following key structural components:
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Pyridine ring: Substituted at the 2-position with a cyano (-CN) group.
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Piperazine ring: Bridging the pyridine and pyrimidine moieties.
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Pyrimidine ring: Substituted with a methyl group at the 6-position and a morpholine group at the 2-position.
This structure suggests potential biological activity due to its heterocyclic framework, which is commonly found in pharmacologically active molecules.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the pyrimidine core: Using precursors like 6-methylpyrimidinone derivatives.
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Functionalization with morpholine: Achieved through nucleophilic substitution reactions.
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Coupling with piperazine: Using intermediates such as halogenated pyrimidines.
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Attachment of the pyridine-carbonitrile moiety: Via condensation or nucleophilic aromatic substitution.
General Reaction Scheme:
Applications in Medicinal Chemistry
This compound belongs to a class of molecules often studied for their potential as:
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Kinase inhibitors: Due to the presence of nitrogen-rich heterocycles (pyrimidine and piperazine), which can interact with ATP-binding sites in kinases.
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Antiviral agents: Similar structures have been explored for disrupting viral polymerase functions, such as influenza RNA-dependent RNA polymerase .
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Antibacterial agents: The morpholine and piperazine groups are known to enhance solubility and bioavailability, making such compounds suitable for antimicrobial studies .
Potential Activities:
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Cytotoxicity against cancer cells: Heterocyclic compounds with pyrimidine cores are frequently evaluated for anticancer properties .
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Antimicrobial effects: The compound's structure suggests possible antibacterial or antifungal activity, especially against resistant strains .
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Enzyme inhibition: Likely targets include enzymes with nucleotide-binding domains, such as kinases or polymerases.
Mechanism of Action:
The compound's biological activity may arise from:
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Hydrogen bonding interactions via its nitrogen atoms.
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π–π stacking interactions due to aromatic rings.
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Lipophilic interactions facilitated by its methyl and morpholine groups.
Structural Studies:
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Spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry are essential for confirming the structure of this compound .
Biological Screening:
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- concentration of a solution resulting from a known mass of compound in a specific volume